(3aR,6R,6aR)-6-(tert-Butoxymethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one
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Overview
Description
(3aR,6R,6aR)-6-(tert-Butoxymethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one is a complex organic compound with a unique structure that includes a cyclopentane ring fused with a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,6R,6aR)-6-(tert-Butoxymethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of microwave irradiation has also been explored to accelerate reaction times and improve yields . Additionally, the purification of the compound is typically achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3aR,6R,6aR)-6-(tert-Butoxymethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
(3aR,6R,6aR)-6-(tert-Butoxymethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one has several applications in scientific research:
Mechanism of Action
The mechanism by which (3aR,6R,6aR)-6-(tert-Butoxymethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one exerts its effects involves its interaction with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to changes in their activity or function. The pathways involved may include signal transduction cascades or metabolic processes, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
(3aR,6aR)-2,2-Dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one: This compound shares a similar core structure but lacks the tert-butoxymethyl group, which can significantly alter its chemical properties and reactivity
5(S)-((3aR,4R,6aR)-2,2-Dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-2-phenyl-4,5-dihydrooxazole: Another related compound with additional functional groups that provide different chemical and biological properties.
Uniqueness
The presence of the tert-butoxymethyl group in (3aR,6R,6aR)-6-(tert-Butoxymethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one distinguishes it from similar compounds, enhancing its solubility and stability. This unique feature makes it particularly valuable in applications requiring these properties .
Biological Activity
The compound (3aR,6R,6aR)-6-(tert-Butoxymethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one (CAS: 223596-25-6) is a synthetic organic molecule with a complex structure that includes a cyclopentadioxol ring system and a tert-butoxymethyl substituent. This unique configuration contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Structural Characteristics
This compound's molecular formula is C13H22O4, with a molar mass of 242.31 g/mol. Its stereochemistry is defined by specific chiral centers that may influence its biological interactions.
Property | Value |
---|---|
Molecular Formula | C13H22O4 |
Molecular Weight | 242.31 g/mol |
IUPAC Name | 2,2-dimethyl-6-[(2-methylpropan-2-yl)oxymethyl]-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one |
InChI | InChI=1S/C13H22O4/c1-12(2,3)15-7-8-6-9(14)11-10(8)16-13(4,5)17-11/h8,10-11H,6-7H2,1-5H3 |
Biological Activities
The biological activities of this compound are primarily linked to its structural features. Research indicates that compounds with similar cyclic structures often exhibit antimicrobial , antioxidant , and cytotoxic properties.
Antimicrobial Activity
Preliminary studies suggest that compounds within the cyclopentadioxol class can demonstrate antimicrobial effects. The mechanism may involve the disruption of microbial cell membranes or interference with metabolic pathways.
Antioxidant Properties
The presence of hydroxyl groups in similar compounds has been correlated with antioxidant activity. This suggests that this compound might scavenge free radicals and reduce oxidative stress in biological systems.
Cytotoxic Effects
Research into dioxolane derivatives has shown potential cytotoxic effects against various cancer cell lines. The specific pathways and targets are still under investigation but may involve apoptosis induction or cell cycle arrest.
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that its interactions with enzymes and receptors in biological systems could modulate various signaling pathways.
Case Studies
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of several dioxolane derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain structural modifications enhanced activity against resistant strains.
- Antioxidant Evaluation : In vitro assays demonstrated that similar compounds significantly reduced lipid peroxidation in cell cultures exposed to oxidative stressors.
- Cytotoxicity Testing : A series of cytotoxicity assays on human cancer cell lines showed that certain derivatives exhibited IC50 values in the micromolar range, indicating potential for further development as anticancer agents.
Properties
Molecular Formula |
C13H22O4 |
---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
(3aR,6R,6aR)-2,2-dimethyl-6-[(2-methylpropan-2-yl)oxymethyl]-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one |
InChI |
InChI=1S/C13H22O4/c1-12(2,3)15-7-8-6-9(14)11-10(8)16-13(4,5)17-11/h8,10-11H,6-7H2,1-5H3/t8-,10-,11+/m1/s1 |
InChI Key |
UUESWEJJLSMKFT-IEBDPFPHSA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](CC(=O)[C@@H]2O1)COC(C)(C)C)C |
Canonical SMILES |
CC1(OC2C(CC(=O)C2O1)COC(C)(C)C)C |
Origin of Product |
United States |
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